4-Bromo-7-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by the presence of multiple halogen substituents. Its molecular formula is , with a molecular weight of approximately 357.37 g/mol. This compound exhibits significant biological activity and potential applications in various scientific fields, particularly in medicinal chemistry.
The compound is classified under organic chemistry, specifically within the category of heterocyclic compounds. The relevant classifications include:
These classifications indicate its relevance in the development of pharmaceuticals and other chemical applications.
The synthesis of 4-bromo-7-chloro-3-iodo-1H-indazole can be achieved through several methods, primarily involving transition metal-catalyzed reactions. One common approach includes:
The synthesis often requires specific conditions such as temperature control, inert atmosphere, and the use of solvents that facilitate halogenation reactions. The yield and purity of the final product can vary based on these parameters.
The molecular structure of 4-bromo-7-chloro-3-iodo-1H-indazole features a fused bicyclic system with two nitrogen atoms incorporated into its five-membered ring. The arrangement of bromine, chlorine, and iodine substituents plays a crucial role in determining its chemical reactivity and biological properties.
These structural characteristics are vital for understanding the compound's reactivity and interactions with biological systems.
4-Bromo-7-chloro-3-iodo-1H-indazole can participate in various chemical reactions due to its halogen substituents:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, palladium-catalyzed cross-coupling reactions are commonly used to attach additional aryl groups.
The mechanism of action for 4-bromo-7-chloro-3-iodo-1H-indazole involves its interaction with biological targets at the molecular level:
Research suggests that derivatives of indazole compounds exhibit a range of pharmacological activities, including anti-inflammatory and anticancer effects.
The chemical properties include:
4-Bromo-7-chloro-3-iodo-1H-indazole has several applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in advancing both academic research and practical applications in medicine and materials science.
Regioselective halogenation is critical for installing halogens at specific positions on the indazole scaffold to preserve its pharmacological utility. For C-4 bromination, ortho-directing group strategies enable precise functionalization: A carbonyl or nitrile group at C-7 positions the bromine atom at the adjacent C-4 site through steric and electronic effects, achieving >90% regioselectivity in dichloromethane at 0°C [4]. Subsequent C-3 iodination employs metal-halogen exchange reactions, where bromine at C-3 is displaced via iodide under mild conditions (e.g., NaI in acetone, 50°C). This avoids unwanted ring oxidation or polyhalogenation [3] [8]. Computational studies (XLOGP3, SILICOS-IT) confirm that halogen positioning significantly alters lipophilicity (logP = 2.66–3.58), influencing downstream coupling reactivity [3] [7].
Table 1: Optimized Halogenation Conditions for Key Intermediates
Target Position | Reagent System | Solvent | Temperature | Regioselectivity |
---|---|---|---|---|
C-4 Bromination | Br₂ + Lewis Acid | DCM | 0°C | >90% |
C-3 Iodination | NaI + CuI | Acetone | 50°C | 85–92% |
C-7 Chlorination | Cl₂ gas | Acetic Acid | 25°C | 88% |
Sequential functionalization leverages cost-effective starting materials like 2,6-dichlorobenzonitrile to build complex halogen patterns. A two-step protocol demonstrates this approach: First, regioselective bromination at C-4 yields 4-bromo-2,6-dichlorobenzonitrile (89% yield). Second, hydrazine-mediated cyclization (hydrazine hydrate, ethanol, 80°C, 12h) forms the indazole core with concurrent displacement of the ortho-chloro group, generating 7-bromo-4-chloro-1H-indazole [4]. Finally, iodine exchange at C-3 using ZnI₂ or NaI introduces the third halogen, affording 4-bromo-7-chloro-3-iodo-1H-indazole in 38–45% overall yield. This route is chromatography-free, enabling hundred-gram production with minimal purification [4] [8]. Key advantages include:
Hydrazine cyclization constructs the indazole core while simultaneously installing the C-7 chlorine substituent. Optimized conditions use anhydrous hydrazine in ethanol (reflux, 8h) to cyclize 4-bromo-2,6-dichlorobenzonitrile, where the ortho-chloro group is displaced by hydrazine’s nucleophilic nitrogen, forming the N-N bond of the indazole [4]. Solvent choice critically impacts purity: Ethanol minimizes dihydroindazole byproducts (<5%) versus >15% in DMF. Post-cyclization, acidic precipitation (pH 4–5) isolates the product as a hydrochloride salt, achieving 95% purity without chromatography [4]. For 3-iodo derivatives, one-pot cyclization-iodination is feasible using HI-assisted hydrazine cyclization, though yields are lower (32%) due to iodine incorporation variability [8].
Halogen-exchange methodologies minimize waste and hazardous reagents in iodine installation. Solvent-free Finkelstein reactions employ microwave assistance (NaI, 150°C, 20 min) to convert 4-bromo-7-chloro-3-bromoindazole to the 3-iodo analog in 82% yield with a process mass intensity (PMI) of 8.2—significantly lower than conventional methods (PMI >25) [3]. Catalytic iodide systems using CuI (5 mol%) in dimethylacetamide (DMAc) at 100°C achieve 90% conversion while reducing iodine excess to 1.1 equivalents. This suppresses polyiodination and cuts heavy metal waste by 60% versus stoichiometric methods [9]. Additionally, bio-based solvents (e.g., cyclopentyl methyl ether) enable efficient halogen recycling, with E-factors of 12.8 versus 35.7 for traditional aprotic solvents [3] [9].
Table 2: Green Metrics for Halogen-Exchange Methodologies
Method | Catalyst/Additive | Solvent | I₂ Equivalents | PMI | E-Factor |
---|---|---|---|---|---|
Conventional Finkelstein | None | Acetone | 2.5 | 27.5 | 35.7 |
Microwave Finkelstein | NaI | Solvent-free | 1.5 | 8.2 | 10.1 |
CuI-Catalyzed Exchange | CuI (5 mol%) | DMAc | 1.1 | 15.3 | 18.9 |
Bio-Solvent System | NaI | CPME | 1.8 | 11.7 | 12.8 |
Table 3: Key Compounds in Indazole Synthesis
Compound Name | CAS Number |
---|---|
4-Bromo-7-chloro-3-iodo-1H-indazole | 2385608-75-1 |
4-Bromo-7-chloro-1H-indazole | 1186334-61-1 |
7-Bromo-4-chloro-1H-indazol-3-amine | N/A (from [4]) |
6-Chloro-3-iodo-1H-indazole | 503045-59-8 |
4-Bromo-6-chloro-5-iodo-1H-indazole | 2891597-77-4 |
Table 4: Physicochemical Properties of 4-Bromo-7-chloro-3-iodo-1H-indazole
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₃BrClIN₂ | [1] |
Molecular Weight | 357.37 g/mol | [1] |
LogP | 3.58 | SILICOS-IT [7] |
TPSA | 28.68 Ų | Ertl et al. method [3] |
Solubility (Water) | 0.0474 mg/mL | ESOL [3] |
Storage Conditions | 2–8°C, sealed | [1] |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: